molecular formula C8H11N3O3 B1480167 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid CAS No. 2098083-73-7

2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid

Cat. No.: B1480167
CAS No.: 2098083-73-7
M. Wt: 197.19 g/mol
InChI Key: IWLVIIICCZQAKI-UHFFFAOYSA-N
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Description

2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid is a substituted pyridazinone derivative characterized by a dimethylamino group at the 6-position of the pyridazinone ring and an acetic acid moiety linked via an ether bond at the 2-position. This compound belongs to a class of molecules studied for their analgesic and anti-inflammatory properties, distinct from classical nonsteroidal anti-inflammatory drugs (NSAIDs) due to their basic nature .

Synthesis of this compound and its analogs involves the hydrolysis of ethyl ester precursors (e.g., ethyl (6-substituted-3(2H)-pyridazinon-2-yl)acetate derivatives) to yield the corresponding acetic acid derivatives. Structural elucidation is achieved through infrared (IR) spectroscopy, $ ^1 \text{H} $-NMR, and elemental analysis, confirming the integrity of the pyridazinone core and substituents . Pharmacological evaluations in preclinical models highlight its potent analgesic and anti-inflammatory activities, positioning it as a candidate for further therapeutic development.

Properties

IUPAC Name

2-[6-(dimethylamino)pyridazin-3-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-11(2)6-3-4-7(10-9-6)14-5-8(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLVIIICCZQAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyridazin-3-ol Intermediate

  • The pyridazin-3-ol core is typically prepared by condensation of hydrazine derivatives with maleic anhydride or related precursors, followed by substitution reactions to introduce the dimethylamino group at the 6-position.

Alkylation with Chloroacetic Acid or Derivatives

  • The hydroxy group at the 3-position is alkylated using chloroacetic acid derivatives or haloacetates in the presence of bases such as potassium hydroxide or sodium hydride.
  • Typical reaction conditions involve stirring the reactants in polar aprotic solvents like dimethylformamide (DMF) or acetone at temperatures ranging from room temperature to 70 °C.
  • For example, the reaction of 2-benzyl-6-hydroxypyridazin-3(2H)-one with alkyl halides in DMF with sodium iodide as a catalyst proceeds to give alkoxyacetate intermediates.

Hydrolysis to Acetic Acid

  • Ester intermediates formed during alkylation are hydrolyzed under acidic or basic conditions to yield the free acetic acid.
  • Acidic hydrolysis is commonly performed with dilute hydrochloric or sulfuric acid at reflux temperatures for several hours.
  • Basic hydrolysis may use aqueous sodium hydroxide or potassium hydroxide solutions, followed by acidification to precipitate the target acid.

Representative Experimental Procedure and Yields

Step Reactants and Conditions Product Yield (%) Notes
1 2-benzyl-6-hydroxypyridazin-3(2H)-one (10 mmol), alkyl halide (10 mmol), NaI (10 mmol), DMF (10 mL), stir at room temp 5 h, then 65-70 °C 5-6 h Alkoxyacetate intermediate 42% (example) Alkylation at oxygen confirmed by IR (single C=O absorption)
2 Ester intermediate, reflux with H2SO4 in ethanol for 4 h 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid (ethyl ester hydrolyzed) 87-95% Purification by column chromatography or recrystallization
3 Hydrolysis of ester intermediate with KOH in ethanol at 75-80 °C for 10 h Free acid 85-88% Acidification with HCl to precipitate acid

Alternative Synthetic Routes and Intermediates

  • Some patents disclose the preparation of related intermediates by reaction of 3,6-dichloropyridazine with amines or phenols under basic conditions, followed by protection-deprotection strategies to introduce the dimethylamino group and the oxyacetic acid moiety.
  • For instance, protection of amine groups with benzoyl chloride, followed by substitution and deprotection, allows for selective functionalization.
  • Grignard reagents and oxidation steps are also employed in some sequences to modify substituents on the pyridazine ring before final acetic acid installation.

Characterization and Confirmation of Structure

  • IR spectroscopy consistently shows a single carbonyl absorption band (~1660 cm⁻¹), indicating substitution at the oxygen atom rather than nitrogen.
  • ^1H NMR spectra exhibit characteristic singlets for methylene protons adjacent to oxygen (OCH2) and nitrogen (NCH2), as well as signals for dimethylamino groups (NCH3) around 2.9-3.1 ppm.
  • Mass spectrometry and elemental analysis confirm molecular weights and purity.
  • Melting points of isolated crystalline products typically range between 150-190 °C depending on the derivative and purity.

Summary Table of Key Reaction Parameters

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
Alkylation of pyridazin-3-ol Alkyl halide, NaI DMF or acetone RT to 70 °C 5-11 h 42-85 Selective O-alkylation
Hydrolysis of ester H2SO4, EtOH or KOH, EtOH Ethanol Reflux or 75-80 °C 4-10 h 85-95 Acid or base hydrolysis
Protection/deprotection (optional) Benzoyl chloride, bases/acids Organic solvents 30-120 °C 2-6 h Variable For selective functionalization

Chemical Reactions Analysis

Types of Reactions

2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the pyridazine ring or the dimethylamino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are typically used to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols depending on the target functional group.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyridazine ring substituted with a dimethylamino group and an acetic acid moiety, giving it a molecular formula of C_10H_12N_4O_3 and a molecular weight of 236.23 g/mol. The synthesis typically involves the reaction of 6-(dimethylamino)pyridazine with chloroacetic acid under basic conditions, utilizing solvents such as ethanol or dimethylformamide (DMF) and bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.

The unique structure of 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid allows for various interactions with biological systems, making it a candidate for further investigation in drug discovery. Its dimethylamino group enhances membrane permeability, while the pyridazine ring can engage in hydrogen bonding and π-π stacking with biological macromolecules.

Interaction Studies

Research into the interactions of this compound focuses on its binding affinities to various biological targets. Preliminary studies suggest that it may interact with enzymes, receptors, or nucleic acids, influencing their activity. For example:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4, which is implicated in inflammatory diseases. Inhibition of PDE4 can lead to increased levels of cyclic AMP, thus modulating inflammatory responses .
  • Receptor Binding : The compound's ability to bind to G-protein-coupled receptors (GPCRs) is under investigation. GPCRs play critical roles in various physiological processes and are common targets in drug development .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

  • Anti-inflammatory Agents : Due to its action on PDE4, this compound may be useful in treating conditions like asthma, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and other inflammatory disorders .
  • Cancer Treatment : The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for cancer therapy. Its structural similarity to other anti-cancer agents suggests potential efficacy against various tumor types .
  • Neurological Disorders : Given its interaction with neurotransmitter systems, there is potential for this compound in treating neurological conditions such as multiple sclerosis and Alzheimer's disease .

Case Study 1: PDE4 Inhibition

A study investigated the effects of similar pyridazine derivatives on inflammatory models. Compounds exhibiting significant PDE4 inhibition demonstrated reduced levels of pro-inflammatory cytokines in vitro and improved outcomes in animal models of inflammation, suggesting that this compound could have similar effects .

Case Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines revealed that derivatives related to this compound inhibited cell growth significantly compared to controls. These findings indicate that further development could lead to novel anti-cancer agents targeting specific pathways involved in tumorigenesis .

Data Tables

Compound Target Activity Reference
2-DMA-PyridazinePDE4Inhibition
2-DMA-PyridazineGPCRsBinding Affinity
Similar DerivativeCancer Cell LinesGrowth Inhibition

Mechanism of Action

The mechanism of action of 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the pyridazine ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differentiation

Substituent Variations

The pharmacological profile of 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid is influenced by its 6-dimethylamino substituent. Comparative studies within the (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid series reveal that substituents at the 6-position modulate bioactivity:

  • Dimethylamino group: Enhances solubility and basicity, improving interaction with biological targets.
  • Unsubstituted analogs (e.g., IVa) : Exhibit moderate activity, suggesting substituents are critical for potency .

Chemical Nature

Unlike classical NSAIDs (e.g., aspirin, ibuprofen), which are acidic, this compound and its analogs are basic due to the pyridazinone core and dimethylamino group. This basicity may reduce gastrointestinal toxicity, a common limitation of acidic NSAIDs, while maintaining anti-inflammatory efficacy .

Pharmacological Comparison

Analgesic and Anti-inflammatory Efficacy

Studies on (6-substituted-pyridazinone)acetic acid derivatives demonstrate that the dimethylamino-substituted compound exhibits superior analgesic and anti-inflammatory activities compared to analogs with smaller alkyl groups (Table 1). This is attributed to enhanced target binding and metabolic stability .

Comparison with Basic NSAID-like Agents

The compound shares pharmacological similarities with basic drugs like benzydamine HCl , tiaramide HCl , and meperizole , which also exhibit analgesic/anti-inflammatory effects without acidic properties. However, structural differences influence their mechanisms:

  • Benzydamine HCl : A benzindazole derivative with local anti-inflammatory action.
  • Tiaramide HCl : A thiazolecarboxamide with histamine H$_1$-receptor antagonism.

Biological Activity

2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridazine moiety with a dimethylamino group and an acetic acid functional group. The synthesis typically involves the reaction of appropriate pyridazine derivatives with acetic acid derivatives under controlled conditions. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyridazine rings, including this compound. The compound exhibited significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64
Candida albicans8

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Candida albicans, suggesting potential for antifungal applications .

Antiviral Activity

Compounds with similar structures have shown antiviral properties, particularly against RNA viruses. While specific data for this compound is limited, related compounds have demonstrated efficacy in inhibiting viral replication in vitro. For instance, related pyridine derivatives have been noted for their ability to inhibit viral entry and replication .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the presence of the dimethylamino group, which enhances solubility and bioavailability. Substituents on the pyridazine ring significantly influence its potency. Studies suggest that modifications to the dimethylamino group can lead to variations in activity against specific pathogens .

Key Observations:

  • Substituent Effects: The introduction of electron-donating groups enhances antimicrobial activity.
  • Ring Modifications: Alterations in the pyridazine structure can lead to improved selectivity for certain bacterial strains.

Case Studies

  • Antimicrobial Efficacy: A study demonstrated that a series of pyridazine derivatives, including those similar to this compound, were tested against a panel of pathogens. Results indicated that structural modifications led to varying degrees of efficacy, with some compounds achieving MIC values below 10 µg/mL against resistant strains .
  • In Vivo Studies: Preliminary in vivo studies using animal models showed that compounds with similar structures could reduce bacterial load significantly compared to controls, indicating potential therapeutic applications .

Q & A

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

  • Methodological Answer : Develop HPLC or LC-MS/MS protocols with internal standards (e.g., deuterated analogs). Validate via ICH guidelines:
  • Linearity : Calibration curves (0.1–100 µg/mL).
  • Precision : Intraday/interday RSD <5%.
  • Recovery : Spike-and-recovery tests in biological fluids (e.g., plasma) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid
Reactant of Route 2
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2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid

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